molecular formula C17H16N4O2 B2745780 (E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 1448140-52-0

(E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Cat. No.: B2745780
CAS No.: 1448140-52-0
M. Wt: 308.341
InChI Key: QSXKMJWJEPVJLI-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a complex organic compound that features a furan ring, a pyridine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Attachment of the pyridine ring: The pyrazole derivative can then be reacted with a pyridine-containing compound through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the acrylamide moiety: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base to form the acrylamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The pyridine and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced acrylamide derivatives.

    Substitution: Various substituted pyridine and pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its multiple functional groups make it a versatile tool for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of high-performance materials.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide involves its interaction with specific molecular targets. The furan, pyridine, and pyrazole rings can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The acrylamide group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propionamide: Similar structure but with a propionamide group instead of an acrylamide group.

    (E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)butyramide: Similar structure but with a butyramide group instead of an acrylamide group.

Uniqueness

(E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-17(7-6-14-4-3-13-23-14)19-10-12-21-11-8-16(20-21)15-5-1-2-9-18-15/h1-9,11,13H,10,12H2,(H,19,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXKMJWJEPVJLI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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